Researchers developing lipid A-based endotoxin antagonists require enantiomerically pure (S)-methyl 3-hydroxytetradecanoate, as racemic or (R)-enriched material produces confounding biological effects. This compound delivers ≥98% enantiomeric excess (ee), validated for stereochemical control in quorum sensing and chiral probe studies.
- Lipid A analog synthesis: Incorporation of the (S)-enantiomer yields potent LPS antagonists that inhibit IL-6 production more effectively than natural (R)-counterparts.
- Quorum sensing research: Essential stereochemical control to differentiate receptor-mediated signaling from non-specific fatty acid effects in Ralstonia solanacearum.
- Analytical reference: Well-characterized retention on Chiralcel OD columns for chiral HPLC method validation.
Molecular FormulaC15H30O3
Molecular Weight258.40 g/mol
CAS No.76835-67-1
Cat. No.B016855
⚠ Attention: For research use only. Not for human or veterinary use.
(S)-Methyl 3-Hydroxytetradecanoate: Chemical Identity and Core Properties
(S)-Methyl 3-hydroxytetradecanoate (CAS 76835-67-1) is a chiral long-chain fatty acid methyl ester with the molecular formula C₁₅H₃₀O₃ and a molecular weight of 258.40 g/mol . It is the methyl ester derivative of (S)-3-hydroxytetradecanoic acid and serves as the enantiomeric counterpart to the naturally predominant (R)-form [1]. The compound is of significant interest in microbiology and immunology due to its role as a quorum-sensing signal molecule (quormone) that regulates virulence in *Ralstonia solanacearum* . It is also a critical chiral building block for the synthesis of lipid A analogs, where the stereochemistry at the C3 position dictates divergent biological outcomes [2]. The compound is available from commercial suppliers as a purified research reagent with reported purity levels of up to 99% and is typically stored as a solid .
Stereochemical controlDefined (S)-enantiomer for quorum sensing probe studies
Chiral building blockLipid A antagonist analog synthesis
High-purity referenceChiral HPLC method development standard
[1] ChEBI. (2017). (S)-3-hydroxytetradecanoate (CHEBI:138437). European Bioinformatics Institute. View Source
[2] Watanabe, Y., et al. (1995). Synthesis of an analog of biosynthetic precursor Ia of lipid A by an improved method: a novel antagonist containing four (S)-3-hydroxy fatty acids. Tetrahedron Letters, 36(41), 7455-7458. View Source
Generic substitution of (S)-methyl 3-hydroxytetradecanoate with its (R)-enantiomer (CAS 76062-97-0) or a racemic mixture is scientifically invalid for applications requiring stereospecific molecular recognition. The biological activity of 3-hydroxytetradecanoic acid derivatives is fundamentally governed by absolute configuration at the C3 chiral center [1]. In quorum sensing, the naturally occurring signal in *Ralstonia solanacearum* is the (R)-configured 3-hydroxy fatty acid, while the (S)-enantiomer serves distinct roles in synthetic antagonist development and chiral probe studies [2]. Most critically, in lipid A analog design, substitution of (R)-3-hydroxy acids with (S)-3-hydroxy acids produces a functional inversion: an analog containing four (S)-3-hydroxytetradecanoic acid residues acts as a more potent antagonist of endotoxin-induced cytokine production than the natural-type precursor containing (R)-acids [3]. Furthermore, enantiomeric purity exceeding 98% ee is required to eliminate confounding stereochemical variables in mechanistic studies, which racemic or lower-purity material cannot provide . The following quantitative evidence establishes the procurement-relevant differentiation of the (S)-enantiomer.
R-enantiomer is native signalThe (R)-form acts as the natural quorum-sensing molecule; the (S)-form serves as a stereochemical probe and is not functionally interchangeable.
Racemic mixture introduces variablesRacemic or low-ee material confounds stereospecific receptor interaction readouts and may produce opposite biological effects in antagonist models.
Lipid A antagonist profile inversionReported antagonist activity of the (S)-analog differs from the (R)-analog; functional inversion may occur, requiring enantiopure material for reproducible results.
[1] ChEBI. (2017). (S)-3-hydroxytetradecanoate (CHEBI:138437). European Bioinformatics Institute. View Source
[2] Flavier, A. B., et al. (1997). The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex. Annual Review of Phytopathology. View Source
[3] Watanabe, Y., et al. (1995). Synthesis of an analog of biosynthetic precursor Ia of lipid A by an improved method: a novel antagonist containing four (S)-3-hydroxy fatty acids. Tetrahedron Letters, 36(41), 7455-7458. View Source
Enantiomeric Purity: Enzymatic Resolution vs. Racemate
In a head-to-head enzymatic resolution study, methyl (S)-3-hydroxytetradecanoate was recovered as the unreacted enantiomer from racemic methyl 3-hydroxytetradecanoate using porcine pancreas lipase-catalyzed hydrolysis . This process yielded the (S)-methyl ester with 98% enantiomeric excess (ee) under optimized conditions, establishing a reliable method for obtaining optically pure material for stereospecific applications.
Enantiomeric excess (ee) after enzymatic resolution
Target Compound Data
98% ee
Comparator Or Baseline
Racemic methyl 3-hydroxytetradecanoate (0% ee)
Quantified Difference
98% ee absolute enrichment
Conditions
Porcine pancreas lipase hydrolysis in aqueous medium; substrate/lipase weight ratio 1:1; 7 h incubation; 60% conversion
Why This Matters
This quantitative ee value defines the minimum stereochemical purity threshold required for reproducibility in lipid A antagonist synthesis and chiral probe studies, enabling procurement specifications that exclude inadequately resolved material.
A direct comparative study evaluated the biological activity of a lipid A analog containing four (S)-3-hydroxytetradecanoic acid residues versus the natural-type biosynthetic precursor containing four (R)-3-hydroxy acids [1]. The S-analog inhibited endotoxin-induced interleukin-6 (IL-6) production from human peripheral whole blood cells more strongly than the natural counterpart containing (R)-acids.
Lipid A AntagonismReported
Reported stronger IL-6 inhibition vs. (R)-analog
Endpoint response context differs by stereochemistry
No IC₅₀ reported; human whole blood LPS challenge
ImmunopharmacologyLipid AEndotoxin Antagonism
Evidence Dimension
Inhibition of endotoxin-induced IL-6 production
Target Compound Data
(S)-analog (lipid A analog with four (S)-3-hydroxy acids) — stronger inhibition
Comparator Or Baseline
(R)-analog (natural-type biosynthetic precursor Ia with four (R)-3-hydroxy acids)
Quantified Difference
Qualitative: more strongly than; no IC₅₀ values reported
Conditions
Human peripheral whole blood cells; endotoxin (LPS) stimulation
Why This Matters
This stereochemistry-dependent inversion of biological activity demonstrates that the (S)-enantiomer is not merely an inactive counterpart but possesses distinct and potentially superior antagonist properties for immunomodulatory drug discovery programs.
ImmunopharmacologyLipid AEndotoxin Antagonism
[1] Watanabe, Y., et al. (1995). Synthesis of an analog of biosynthetic precursor Ia of lipid A by an improved method: a novel antagonist containing four (S)-3-hydroxy fatty acids. Tetrahedron Letters, 36(41), 7455-7458. View Source
Quorum Sensing Signal: (R)-Isomer vs. (S)-Isomer
In *Ralstonia solanacearum*, the quorum-sensing signal molecule (quormone) regulating virulence is identified as 3-hydroxy myristic acid methyl ester . The naturally occurring configuration is the (R)-enantiomer (CAS 76062-97-0), which binds to the PhcB receptor to activate the phc regulatory system controlling approximately 30% of all bacterial genes [1]. The (S)-enantiomer (CAS 76835-67-1), while structurally identical except for configuration, is not the native signal and serves as a chiral control and synthetic probe for dissecting stereospecific receptor interactions.
Quorum Sensing RoleClass-level
(S)-enantiomer serves as chiral probe
Non-native enantiomer for stereospecific studies
Native quormone is (R)-3-hydroxy myristic acid methyl ester
MicrobiologyQuorum SensingRalstonia solanacearum
Evidence Dimension
Biological role in quorum sensing
Target Compound Data
(S)-enantiomer — non-native; functions as chiral probe and negative control
Binary functional distinction; no quantitative affinity data available
Conditions
*Ralstonia solanacearum* quorum sensing system (PhcB receptor)
Why This Matters
The (S)-enantiomer is essential as a stereochemical control in quorum sensing research, enabling definitive attribution of observed phenotypes to specific stereoisomer-receptor interactions rather than non-specific fatty acid effects.
MicrobiologyQuorum SensingRalstonia solanacearum
[1] Flavier, A. B., et al. (1997). The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex. Annual Review of Phytopathology. View Source
Multiple synthetic routes have been reported for obtaining (S)-methyl 3-hydroxytetradecanoate with high enantiomeric excess. Using a chiral ruthenium catalyst in asymmetric hydrogenation, the (S)-enantiomer was obtained with 98.7% enantiomeric excess [1]. An alternative method using a modified Raney-Nickel catalyst yielded 85% ee [1].
Asymmetric Synthesis eeReported
98.7% ee (Ru cat.) vs 85% ee (Raney-Ni)
Synthetic route benchmarks for high ee
Asymmetric hydrogenation of methyl 3-oxotetradecanoate
98.7% ee (chiral Ru catalyst); 85% ee (modified Raney-Ni)
Comparator Or Baseline
Racemic starting material (0% ee)
Quantified Difference
98.7% ee and 85% ee absolute enrichment
Conditions
Asymmetric hydrogenation of methyl 3-oxotetradecanoate; chiral ruthenium catalyst under elevated H₂ pressure
Why This Matters
The availability of multiple validated synthetic routes to high-ee (S)-methyl ester provides procurement flexibility and benchmark purity specifications for commercial suppliers, with 98-99% ee representing the achievable upper limit.
Investigators developing lipid A-based endotoxin antagonists require (S)-methyl 3-hydroxytetradecanoate as a stereochemically defined building block [1]. The S-enantiomer, when incorporated into glucosamine disaccharide backbones, yields analogs that inhibit LPS-induced IL-6 production more potently than the natural R-containing counterpart [1]. Procurement specifications should require ≥98% ee to ensure the desired antagonist activity profile, as racemic or R-enriched material produces confounding or opposite biological effects.
Stereochemical Probe in Quorum Sensing Studies
In *Ralstonia solanacearum* quorum sensing research, the (S)-enantiomer serves as an essential stereochemical control to differentiate specific receptor-mediated signaling from non-specific fatty acid effects . The native quormone is the (R)-configured 3-hydroxy myristic acid methyl ester; use of the (S)-enantiomer enables definitive attribution of virulence regulation and biofilm formation phenotypes to stereospecific PhcB receptor engagement [2].
Enzymatic Resolution Substrate
The porcine pancreas lipase-catalyzed resolution of racemic methyl 3-hydroxytetradecanoate provides a green chemistry route to both enantiomers . The (S)-methyl ester is recovered as the unreacted enantiomer with 98% ee at 60% conversion, making it a valuable model substrate for developing and optimizing biocatalytic resolution processes applicable to other chiral hydroxy fatty acid esters .
Chiral HPLC Reference Standard
Analytical laboratories require high-purity (S)-methyl 3-hydroxytetradecanoate (>98% ee) as a reference standard for developing and validating chiral HPLC methods to separate 3-hydroxy fatty acid methyl ester enantiomers [3]. The compound's well-characterized retention behavior on Chiralcel OD columns and established enantiomeric excess benchmarks enable method qualification for quality control of asymmetric syntheses [3].
Application
Selection Property
Validation Focus
Lipid A antagonist synthesis
Stereochemically defined (S)-building block
Antagonist activity profile comparison
Quorum sensing probe studies
Non-native (S)-enantiomer as chiral control
PhcB receptor engagement attribution
Enzymatic resolution substrate
Recovered (S)-methyl ester in lipase resolution
Enantiomeric excess and conversion optimization
Chiral HPLC reference standard
High-purity chiral reference material
Chiral method qualification and ee specification
[1] Watanabe, Y., et al. (1995). Synthesis of an analog of biosynthetic precursor Ia of lipid A by an improved method: a novel antagonist containing four (S)-3-hydroxy fatty acids. Tetrahedron Letters, 36(41), 7455-7458. View Source
[2] Flavier, A. B., et al. (1997). The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex. Annual Review of Phytopathology. View Source
[3] Aydin, F., et al. (2004). Asymmetric synthesis of monohydroxy tetradecanoic acids and their methyl esters. Tetrahedron: Asymmetry, 15(1), 65-68. View Source
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